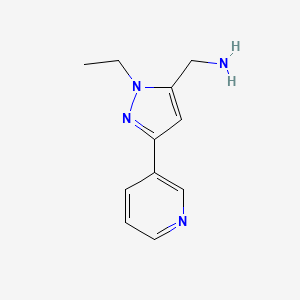

(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

CAS No.: 1784792-02-4

Cat. No.: VC3092631

Molecular Formula: C11H14N4

Molecular Weight: 202.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1784792-02-4 |

|---|---|

| Molecular Formula | C11H14N4 |

| Molecular Weight | 202.26 g/mol |

| IUPAC Name | (2-ethyl-5-pyridin-3-ylpyrazol-3-yl)methanamine |

| Standard InChI | InChI=1S/C11H14N4/c1-2-15-10(7-12)6-11(14-15)9-4-3-5-13-8-9/h3-6,8H,2,7,12H2,1H3 |

| Standard InChI Key | LGRMRHCSHMDGGC-UHFFFAOYSA-N |

| SMILES | CCN1C(=CC(=N1)C2=CN=CC=C2)CN |

| Canonical SMILES | CCN1C(=CC(=N1)C2=CN=CC=C2)CN |

Introduction

Structural Characteristics and Chemical Classification

Molecular Structure Analysis

(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine consists of several key structural components that contribute to its chemical identity and potential biological activity:

-

A five-membered pyrazole ring containing two adjacent nitrogen atoms

-

An ethyl substituent attached to the N1 position of the pyrazole ring

-

A pyridin-3-yl group at the C3 position of the pyrazole

-

A methanamine (CH₂NH₂) substituent at the C5 position

This structural arrangement creates a molecule with multiple potential interaction sites, including:

-

The basic nitrogen of the methanamine group

-

The pyridine nitrogen (weak base)

-

The pyrazole nitrogen atoms (one basic, one less basic)

-

π-electron systems from both aromatic rings

The compound belongs to the broader class of pyrazole derivatives, which are known for their diverse pharmacological properties including anti-inflammatory, analgesic, and antitumor activities, similar to other structurally related compounds.

Physical and Chemical Properties

Based on structural similarities with related pyrazole compounds, the following physical and chemical properties can be inferred:

The methanamine group likely contributes to its water solubility, while the aromatic rings and ethyl group contribute to lipophilicity, creating a balanced partition coefficient that may facilitate membrane permeability in biological systems.

Synthesis Methodologies

Formation of the Pyrazole Core

The pyrazole core is typically formed through a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or equivalent. For our target compound, this would likely involve:

-

Reaction of ethylhydrazine with an appropriate dicarbonyl compound

-

Incorporation of the pyridyl group at the 3-position

-

Functionalization at the 5-position to introduce the methanamine group

A possible synthetic route might include:

-

Initial formation of the pyrazole ring through condensation reactions

-

Cross-coupling reactions (such as Suzuki coupling) to introduce the pyridyl group

-

Functional group transformations to establish the methanamine moiety

These steps would require careful control of reaction conditions to ensure regioselectivity and high yields.

Alternative Synthetic Strategies

Alternative synthetic approaches might include:

-

Direct functionalization of a pre-formed pyrazole scaffold

-

Construction of the pyrazole ring with pre-installed substituents

-

Late-stage introduction of the methanamine group through reduction of a nitrile or amide precursor

The choice of synthetic route would depend on reagent availability, desired scale, and optimization of yield and purity .

Chemical Reactivity and Functional Group Behavior

Reactivity Profile

The reactivity of (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is influenced by its multiple functional groups, each contributing distinct chemical behaviors:

-

The primary amine group (methanamine) can undergo typical amine reactions including:

-

The pyrazole ring participates in:

-

Electrophilic aromatic substitution (though less reactive than benzene)

-

Coordination with metals through nitrogen atoms

-

Hydrogen bonding interactions

-

-

The pyridine component enables:

Structure-Activity Relationships

The structural features of (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine may contribute to specific biological activities:

-

The pyrazole core is found in numerous bioactive compounds and pharmaceuticals

-

The methanamine group provides a handle for hydrogen bonding with biological targets

-

The pyridine ring offers additional hydrogen bonding capabilities and potential for metabolic modification

-

The ethyl substituent may influence lipophilicity and binding interactions

These structure-activity relationships are critical for understanding potential pharmacological applications and for guiding future molecular design efforts.

Research Findings and Experimental Data

Structure Determination and Characterization

While specific experimental data for (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is limited, characterization of similar compounds typically involves:

| Analytical Method | Expected Observations | Significance |

|---|---|---|

| ¹H NMR Spectroscopy | Signals for ethyl group (triplet, quartet), pyrazole C4-H (singlet), pyridine Hs (complex pattern), CH₂NH₂ (singlet plus broad NH₂) | Confirms structure and substituent positions |

| ¹³C NMR Spectroscopy | Signals for all carbon atoms including characteristic shifts for pyrazole C3, C4, C5 | Validates carbon framework |

| Mass Spectrometry | Molecular ion peak at m/z ≈ 202, fragmentation pattern showing loss of ethyl and amine groups | Confirms molecular weight and structure |

| IR Spectroscopy | N-H stretching (3300-3500 cm⁻¹), C=N stretching, pyridine and pyrazole ring vibrations | Identifies functional groups |

| X-ray Crystallography | Three-dimensional arrangement, bond lengths, bond angles | Definitive structural proof |

These analytical techniques collectively provide comprehensive structural confirmation and are standard approaches for characterizing heterocyclic compounds of this nature .

Computational Studies and Molecular Modeling

Computational studies of pyrazole derivatives often focus on:

-

Molecular electrostatic potential mapping to identify probable interaction sites

-

Docking studies with potential biological targets

-

Conformational analysis to determine energetically favorable arrangements

-

Prediction of physicochemical properties

For (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine, computational analysis would likely reveal:

-

Multiple hydrogen bond donor and acceptor sites

-

Regions of positive and negative electrostatic potential

-

Preferred conformational states that influence biological activity

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing more efficient and scalable synthetic routes for (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine and related compounds, including:

-

One-pot multicomponent reactions to form the core structure

-

Greener synthetic approaches using sustainable catalysts

-

Flow chemistry methods for continuous production

-

Stereoselective synthetic routes if chiral centers are introduced through derivatization

Biological Activity Exploration

Given the potential biological relevance of this structural class, future investigations might include:

-

Systematic screening against diverse biological targets

-

Structure-activity relationship studies through analog synthesis

-

Mechanism of action studies for any identified biological activities

-

Metabolic stability and pharmacokinetic evaluations

Materials Science Applications

Beyond biological applications, pyrazole derivatives have shown utility in materials science:

-

As ligands in metal-organic frameworks

-

In the development of optical materials

-

As components in specialized polymers

-

For applications in sensing technologies

The unique electron distribution and coordination capabilities of (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine could make it valuable in these contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume